molecular formula C15H12N4 B2940617 1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole CAS No. 55548-66-8

1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole

Cat. No.: B2940617
CAS No.: 55548-66-8
M. Wt: 248.289
InChI Key: CQUDGRPLVSTLBX-UHFFFAOYSA-N
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Description

1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole is a synthetic heterocyclic organic compound that belongs to a class of fused triazinobenzimidazole derivatives recognized for their significant potential in pharmacological and biochemical research. This compound features a unique tricyclic scaffold that combines benzimidazole and 1,2,4-triazine moieties, a structure known to interact with various critical biological targets. The primary research applications of this compound and its analogs are in oncology and neurodegenerative disease research. Triazinobenzimidazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, including human breast adenocarcinoma (MCF-7), by potentially acting as inhibitors of key enzymatic pathways . Furthermore, structurally related compounds have been identified as potent A2A adenosine receptor (AR) antagonists, showcasing neuroprotective effects in cellular models of Parkinson's disease, such as protecting dopaminergic neurons from toxins like MPP+ and methamphetamine . The molecular framework of this compound is designed to mimic essential pharmacophoric elements, allowing it to fit into the active sites of enzymes like the epidermal growth factor receptor (EGFR), including mutant forms such as EGFRT790M, which are often implicated in drug resistance . Researchers value this chemical class for its versatility as a scaffold in drug discovery. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-phenyl-1,4-dihydro-[1,2,4]triazino[4,3-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c1-2-6-11(7-3-1)13-10-19-14-9-5-4-8-12(14)16-15(19)18-17-13/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUDGRPLVSTLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC2=NC3=CC=CC=C3N21)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole typically involves the reaction of amidrazones with π-deficient compounds. One common method is the reaction of amidrazones with (1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)propanedinitrile in ethyl acetate solution. This reaction proceeds through a Michael addition followed by intramolecular cyclization and dearomatization to form the desired triazino-benzimidazole derivative .

Chemical Reactions Analysis

1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazine or benzimidazole rings are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

While the exact compound "1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole" is not directly discussed in the provided search results, the results do offer information on related compounds, their synthesis, and applications, particularly concerning benzimidazoles and triazinobenzimidazoles.

Triazinobenzimidazoles as Adenosine Receptor Antagonists
One study identifies 3-(Fur-2-yl)-10-(2-phenylethyl)-[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one (FTBI) as a potent A2A adenosine receptor (AR) antagonist with neuroprotective effects . FTBI was selected from a small library of triazinobenzimidazole derivatives and tested against neurotoxins in rat and human cell lines . Another study mentions that the most potent ligand of the ATBI series (10-methyl-3-phenyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one) displayed a Ki value of 63 nM .

Synthesis of Related Compounds
1,2,4-Triazines: A study details the synthetic access to a group of five [1,2,4]triazines with a fused (hetero)arene ring system . It mentions the synthesis of compounds like 3-phenylphenanthro[9,10-e][1,2,4]triazine and others, with varying yields .

6-(2-aminophenyl)-4-(4-substitutedphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one: The general procedure for synthesizing 6-(2-aminophenyl)-4-(4-substitutedphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (4) involves dissolving a compound (3) in a boiling solution of NaOH, refluxing the mixture, and then acidifying with acetic acid to obtain the product . The synthesis can also be performed using microwave irradiation .

Biological Activities of Benzimidazole Derivatives
Benzimidazole derivatives have a wide range of biological activities. Studies have reported on their antibacterial, analgesic, and anti-inflammatory properties . Some specific examples include:

  • Thiadiazole-containing benzimidazole derivatives exhibiting antibacterial activity against S. aureus, B. subtilis, E. coli, and p. aeruginosa .
  • Certain benzimidazole derivatives demonstrating notable analgesic activity by inhibiting acetic acid-induced writhing in mice .
  • Specific compounds showing significant reduction in edema compared to standard anti-inflammatory drugs .
  • A 4-methoxy phenyl piperazine substituted benzimidazole derivative showing effectiveness as an antiulcer agent .
  • Specific benzimidazole derivatives inhibiting H. pylori growth and pathogenesis .

Mechanism of Action

The mechanism of action of 1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound may also interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aldose Reductase Inhibitors: Acetic Acid Derivatives

Triazino[4,3-a]benzimidazole derivatives bearing acetic acid substituents, such as PS11 ([1,2,4]triazino[4,3-a]benzimidazole-3-acetic acid), exhibit potent aldose reductase (ALR2) inhibition (IC50 = 0.32 µM) and efficacy in preventing galactosemic cataracts in vivo . Key structure-activity relationship (SAR) insights include:

  • Substituent Position : Shifting the acetic acid moiety from position 2 to 3 reduces activity, emphasizing the importance of spatial alignment with the ALR2 active site .
  • Hydrophobicity : Quantitative SAR (QSAR) studies highlight a positive correlation between logP (lipophilicity) and inhibitory potency, suggesting hydrophobic interactions enhance binding .
  • Selectivity : These derivatives show minimal activity against related enzymes (e.g., aldehyde reductase), underscoring their selectivity .

Comparison: Unlike the acetic acid derivatives, the 1,4-dihydro-3-phenyl analog lacks ionizable groups, which may limit its affinity for polar enzyme pockets.

Antitumor Agents: Triazino-Benzimidazoles with Varied Ring Fusion

  • [1,2,4]Triazino[4,5-a]benzimidazoles: Derivatives such as 3c (1-(2-chlorophenyl)-1,2,3,4-tetrahydrotriazino[4,5-a]benzimidazole) demonstrate potent cytotoxicity against MCF7 breast adenocarcinoma cells (IC50 values in low micromolar range) . The 4,5-a ring fusion and aryl substituents at position 1 are critical for activity.
  • [1,2,4]Triazino[4,3-a]benzimidazol-1-ones: These compounds exhibit preferential cytotoxicity against multidrug-resistant cancer lines, likely due to interactions with P-glycoprotein .

The phenyl group at position 3 could modulate steric effects in target binding.

Receptor Ligands: Benzodiazepine and Adenosine Antagonists

  • 3-Aryl-triazino[4,3-a]benzimidazol-4(10H)-ones: These act as selective A2B adenosine receptor antagonists, with aryl substituents at position 3 enhancing affinity .
  • Triazino[4,3-a]benzimidazol-1-ones: Derivatives function as benzodiazepine receptor ligands, where tautomeric equilibria influence binding .

Comparison: The 1,4-dihydro configuration in the target compound may restrict tautomerization, reducing receptor affinity compared to oxidized analogs.

Biological Activity

1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of derivatives that exhibit diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4C_{15}H_{14}N_4. Its structure features a triazine ring fused with a benzimidazole moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazino-benzimidazole compounds exhibit promising antimicrobial properties. For instance:

  • Antibacterial Activity : In vitro tests have shown that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 12.5 to 250 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Target Bacteria
Compound A50E. coli
Compound B62.5Klebsiella pneumoniae
Compound C12.5Staphylococcus aureus

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that this compound can induce apoptosis and inhibit cell proliferation in cancerous cells. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : IC50 values ranged from 10 to 30 µM across different cell lines, indicating moderate to high efficacy against cancer cells .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds like this compound have been shown to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Properties : A study conducted by Abbas et al. synthesized several derivatives of triazino-benzimidazole and evaluated their antibacterial activity against common pathogens. Results indicated that certain derivatives significantly inhibited bacterial growth compared to standard antibiotics .
  • Anticancer Evaluation : Research published in a pharmacological review summarized the anticancer effects of benzimidazole derivatives. The study found that compounds similar to this compound showed promising results in inducing apoptosis in cancer cells .

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